2-Benzyl-2h-1,2,3-triazole
CAS No.: 109299-75-4
Cat. No.: VC14334783
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109299-75-4 |
|---|---|
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.19 g/mol |
| IUPAC Name | 2-benzyltriazole |
| Standard InChI | InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-10-6-7-11-12/h1-7H,8H2 |
| Standard InChI Key | RZHLLJGGWPZWHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2N=CC=N2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 2-benzyl-2H-1,2,3-triazole consists of a 1,2,3-triazole ring with a benzyl group (-CH2C6H5) attached to the nitrogen at position 2. Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.20 g/mol (calculated) |
| Hybridization | sp2 at triazole ring atoms |
| Aromatic System | Triazole ring (6π-electron system) |
| Substituent Effects | Benzyl group enhances lipophilicity |
The benzyl substituent influences electronic properties through conjugation with the triazole ring, potentially altering reactivity and intermolecular interactions compared to phenyl-substituted analogs .
Synthetic Routes
N2-Arylation of Triazole Precursors
A method adapted from the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with benzyl halides . The reaction proceeds under Ullmann-type coupling conditions:
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Reaction Equation:
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Conditions:
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Temperature: 110–120°C
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Catalyst: Copper(I) iodide (10 mol%)
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Base: Potassium carbonate
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Solvent: Dimethylformamide (DMF)
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Click Chemistry Approach
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route:
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Reactants: Benzyl azide and propiolic acid derivatives.
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Mechanism:
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Advantages: High regioselectivity and mild reaction conditions.
Physicochemical Properties
Extrapolated data from structurally related compounds suggest the following properties:
The benzyl group increases hydrophobicity compared to phenyl analogs, impacting solubility and bioavailability .
Biological Activity and Applications
Enzyme Inhibition
Triazole derivatives are known inhibitors of xanthine oxidase (XO), a target for gout therapy. While 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits IC50 values in the nanomolar range, the benzyl analog may show modified inhibitory potency due to steric and electronic effects.
Anticancer Activity
Organotin complexes of triazoles exhibit cytotoxicity against cancer cell lines. Structural modifications, such as benzyl substitution, may optimize metal-binding affinity and therapeutic efficacy.
Industrial and Material Science Applications
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Corrosion Inhibition: Triazoles act as metal surface protectants. The benzyl group’s bulk may improve adsorption on steel or copper substrates.
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Polymer Additives: Enhanced thermal stability (decomposition temperature >250°C) makes these compounds suitable for high-performance polymers.
| Parameter | Recommendation |
|---|---|
| Hazard Classification | Xi (Irritant) |
| PPE | Gloves, goggles, lab coat |
| Storage | Cool, dry place away from oxidizers |
Future Perspectives
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Drug Development: Structure-activity relationship (SAR) studies to optimize XO inhibition.
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Green Synthesis: Exploring solvent-free or catalytic methods to improve sustainability.
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Material Science: Functionalization for advanced coatings or conductive polymers.
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